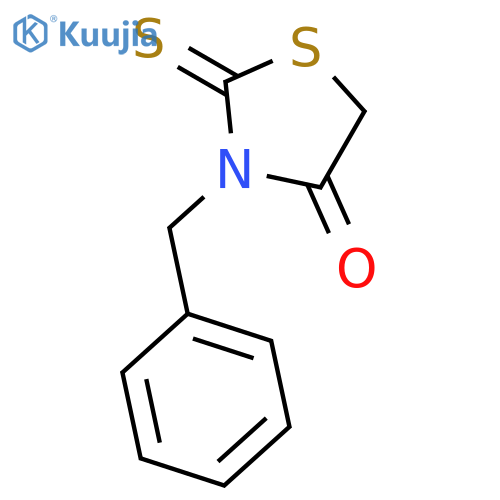Cas no 10574-69-3 (3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one)

10574-69-3 structure
商品名:3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolidinone,3-(phenylmethyl)-2-thioxo-
- 3-Benzyl-2-thioxo-1,3-thiazolan-4-one
- 3-Benzylrhodanine
- 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-Benzyl-2-thioxo-4-thiazolidinone
- N-Benzylrhodanine
- Rhodanine, 3-benzyl-
- 3-benzyl-2-thioxothiazolidin-4-one
- 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one
- 4-Thiazolidinone, 3-(phenylmethyl)-2-thioxo-
- MLS002920556
- 3-(Phenylmethyl)-2-thioxo-4-thiazolidinone
- ZFHVUMCTGGAWBM-UHFFFAOYSA-N
- 3-Benzyl-2-thioxo-thiazolidin-4-one
- Benzyl Rhodanine
- NSC142477
- benzylthioxothiazolano
- BRN 0155718
- NSC 142477
- UNII-JS97838A2M
- SMR001798145
- SCHEMBL1520611
- 3-benzyl-2-thioxo-thiazolidine-4-one
- AKOS000313296
- EN300-80766
- B1656
- CS-0186771
- CHEMBL224367
- CCG-247263
- 3-(Phenylmethyl)rhodanide
- D88838
- IDI1_015644
- MFCD00086924
- FT-0681125
- 10574-69-3
- HMS1443B11
- DTXSID60147309
- Z56883485
- Maybridge3_004257
- J-511754
- JS-129C
- JS97838A2M
- BB 0217732
- 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one #
- NSC-142477
- ALBB-025043
- DA-24086
- STK060537
- 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
-
- MDL: MFCD00086924
- インチ: 1S/C10H9NOS2/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
- InChIKey: ZFHVUMCTGGAWBM-UHFFFAOYSA-N
- ほほえんだ: S1C(N(C(C1([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=S
- BRN: 0155718
計算された属性
- せいみつぶんしりょう: 223.01300
- どういたいしつりょう: 223.013
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 77.7
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.39
- ゆうかいてん: 88.0 to 91.0 deg-C
- ふってん: 353°Cat760mmHg
- フラッシュポイント: 167.3°C
- 屈折率: 1.707
- PSA: 77.70000
- LogP: 1.98480
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H319
- 警告文: P264-P280-P305+P351+P338+P337+P313
- セキュリティの説明: S26; S36/37/39
- RTECS番号:VI7800000
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A417035-1g |
3-Benzyl-2-thioxothiazolidin-4-one |
10574-69-3 | 98% | 1g |
$12.0 | 2025-02-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152766-1g |
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
10574-69-3 | 95% | 1g |
¥79.90 | 2023-09-04 | |
| eNovation Chemicals LLC | D748275-100g |
3-Benzyl-2-thioxothiazolidin-4-one |
10574-69-3 | 98.0% | 100g |
$490 | 2023-09-04 | |
| Ambeed | A417035-25g |
3-Benzyl-2-thioxothiazolidin-4-one |
10574-69-3 | 98% | 25g |
$84.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WF207-1g |
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
10574-69-3 | 98.0%(GC) | 1g |
¥132.0 | 2022-05-30 | |
| abcr | AB137413-25 g |
3-Benzylrhodanine, 98%; . |
10574-69-3 | 98% | 25g |
€121.00 | 2023-04-04 | |
| Ambeed | A417035-5g |
3-Benzyl-2-thioxothiazolidin-4-one |
10574-69-3 | 98% | 5g |
$29.0 | 2025-02-21 | |
| Enamine | EN300-80766-0.05g |
3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
10574-69-3 | 95.0% | 0.05g |
$149.0 | 2025-03-21 | |
| Enamine | EN300-80766-2.5g |
3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
10574-69-3 | 95.0% | 2.5g |
$348.0 | 2025-03-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871082-5g |
3-Benzylrhodanine |
10574-69-3 | 98% | 5g |
288.00 | 2021-05-17 |
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献
-
1. Synthesis, properties and singlet oxygen generation of thiazolidinone double bond linked porphyrin at meso and β-positionSohail Ahmad,Kumar Karitkey Yadav,Uma Narang,Soumee Bhattacharya,Sarangthem Joychandra Singh,S. M. S. Chauhan RSC Adv. 2016 6 36090
10574-69-3 (3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one) 関連製品
- 70326-37-3(3-Benzoylthiazolidine-2-thione)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:10574-69-3)3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

清らかである:99%
はかる:25g
価格 ($):167.0